molecular formula C7H4BrClF3NO B1410436 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline CAS No. 1805410-57-4

4-Bromo-3-chloro-2-(trifluoromethoxy)aniline

Cat. No. B1410436
CAS RN: 1805410-57-4
M. Wt: 290.46 g/mol
InChI Key: TWDXBFRXLAWJTH-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-(trifluoromethoxy)aniline, also known as 4-Bromo-3-chloro-2-(TFMA), is an important organofluorine compound that is widely used in the fields of chemistry and biochemistry. It is a colorless, volatile liquid with a faint odor and a boiling point of 183-184 °C. 4-Bromo-3-chloro-2-(TFMA) has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. Additionally, it is used in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is not fully understood. However, it is believed that the trifluoromethoxy group attached to the aniline ring can act as an electron-withdrawing group, thus making the aniline ring more reactive and susceptible to nucleophilic attack. This increased reactivity is believed to be the basis of its use as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) are not fully understood. It is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract if inhaled. Additionally, it can cause vomiting and diarrhea if ingested. It is also believed to be a potential carcinogen, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is its relatively low cost, making it an attractive reagent for laboratory experiments. Additionally, it is relatively easy to handle, as it is a colorless liquid with a low vapor pressure. However, it is highly toxic and can cause irritation to the skin and eyes, so it must be handled with care in the laboratory. Furthermore, it is volatile, so it must be stored in a sealed container.

Future Directions

The potential of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is still largely unexplored. Future research should focus on its mechanism of action and its potential applications in organic synthesis and medicinal chemistry. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its potential carcinogenicity. Finally, further research should be done to investigate its potential toxicity and its safety in laboratory experiments.

properties

IUPAC Name

4-bromo-3-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDXBFRXLAWJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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